molecular formula C10H13FO4S B13569324 4-(3-Hydroxybutyl)phenylfluoranesulfonate

4-(3-Hydroxybutyl)phenylfluoranesulfonate

Cat. No.: B13569324
M. Wt: 248.27 g/mol
InChI Key: NUDIHGFOVWZDFV-UHFFFAOYSA-N
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Description

4-(3-Hydroxybutyl)phenylfluoranesulfonate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with a hydroxybutyl group and a fluoranesulfonate group, which imparts distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxybutyl)phenylfluoranesulfonate typically involves the reaction of 4-(3-hydroxybutyl)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure precise control over reaction conditions. The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybutyl)phenylfluoranesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluoranesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxobutyl)phenylfluoranesulfonate or 4-(3-carboxybutyl)phenylfluoranesulfonate.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted phenylfluoranesulfonates.

Scientific Research Applications

4-(3-Hydroxybutyl)phenylfluoranesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybutyl)phenylfluoranesulfonate involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, while the fluoranesulfonate group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutylphenol: Lacks the fluoranesulfonate group, making it less reactive in certain chemical reactions.

    Phenylfluoranesulfonate: Lacks the hydroxybutyl group, reducing its potential for hydrogen bonding.

Uniqueness

4-(3-Hydroxybutyl)phenylfluoranesulfonate is unique due to the presence of both the hydroxybutyl and fluoranesulfonate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H13FO4S

Molecular Weight

248.27 g/mol

IUPAC Name

1-fluorosulfonyloxy-4-(3-hydroxybutyl)benzene

InChI

InChI=1S/C10H13FO4S/c1-8(12)2-3-9-4-6-10(7-5-9)15-16(11,13)14/h4-8,12H,2-3H2,1H3

InChI Key

NUDIHGFOVWZDFV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OS(=O)(=O)F)O

Origin of Product

United States

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